8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Beschreibung

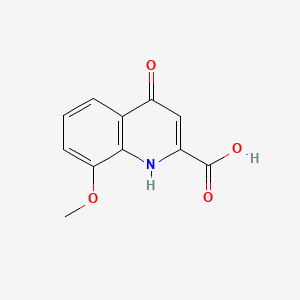

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (CAS: 2929-14-8) is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 8, an oxo (=O) group at position 4, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.196 g/mol and a monoisotopic mass of 219.053158 g/mol . Structurally, the quinoline backbone provides aromaticity and planar rigidity, while the substituents modulate electronic properties and biological interactions.

Derivatives of this scaffold, such as those with piperazine linkages, exhibit enhanced activity against pathogens like Chlamydia trachomatis .

Eigenschaften

IUPAC Name |

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-9-4-2-3-6-8(13)5-7(11(14)15)12-10(6)9/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSKDOPGDPDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183541 | |

| Record name | Xanthurenic acid 8-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-14-8 | |

| Record name | 4-Hydroxy-8-methoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthurenic acid 8-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthurenic acid 8-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-8-methoxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHOXYKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92U92J5X9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of glacial acetic acid as a solvent and bromine as a reagent, with the reaction carried out at temperatures between 40-50°C . Another approach involves the use of ultrasound irradiation to facilitate the reaction, which can lead to higher yields and more efficient synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid serves as a crucial building block in organic synthesis, particularly for creating more complex quinoline derivatives. Its reactivity allows it to undergo various chemical transformations, including oxidation and substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of additional functional groups | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion of keto group to hydroxyl group | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Replacement of methoxy group with other groups | Various nucleophiles |

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its ability to interact with various biological targets, making it a candidate for further pharmacological investigation.

Case Study: Antimicrobial Activity

In a study examining its antibacterial effects against Gram-positive and Gram-negative bacteria, this compound showed promising results against strains resistant to conventional antibiotics, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Medicine

The compound's potential as a therapeutic agent is under investigation for various diseases. Its mechanism of action involves interaction with specific enzymes and receptors, modulating pathways related to cell growth and apoptosis.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains |

| Anticancer | Inhibitory effects on cancer cell proliferation |

| Neuroprotection | Potential role in neuroprotective strategies |

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for developing colorants with specific characteristics.

Wirkmechanismus

The mechanism of action of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biological processes such as inflammation and cell proliferation . The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Quinoline Derivatives

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 4-Methoxyquinoline-2-carboxylic acid | 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid |

|---|---|---|---|

| LogP | 1.12 | 1.05 | -0.73 |

| Water Solubility (LogS) | -2.34 | -2.01 | -1.12 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Topological Polar Surface Area (Ų) | 83.7 | 70.3 | 76.5 |

- The target compound’s higher logP and moderate solubility (-2.34 LogS) suggest balanced lipophilicity and bioavailability. In contrast, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid’s negative logP limits its applicability in hydrophobic environments .

Biologische Aktivität

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (C₁₁H₉N₁O₄) is a quinoline derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core with a methoxy group and a carboxylic acid functional group, which contribute to its reactivity and biological activities. Its molecular weight is approximately 219.193 g/mol, with a density of 1.367 g/cm³ and a boiling point of 374.1°C at 760 mmHg.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound acts by targeting bacterial type II topoisomerases, which are essential for DNA replication and transcription .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through modulation of key signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It exhibits potential as an analgesic agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical biological processes, such as type II topoisomerases in bacteria and COX enzymes in inflammation.

- Signal Pathway Modulation : It influences pathways related to apoptosis and immune response, enhancing its potential as an anticancer and anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 8-methoxyquinoline.

- Oxidation : The quinoline is oxidized to introduce the keto group at the fourth position.

- Carboxylation : Finally, carboxylation at the second position yields the target compound.

Study on Antimicrobial Activity

A study conducted by researchers at the Swiss Tropical Institute identified several quinolone derivatives with potent antimalarial activity against Plasmodium falciparum. Among these derivatives, compounds structurally related to this compound showed promising results in inhibiting the intra-erythrocytic stages of the parasite .

Evaluation of Anticancer Potential

In another study, derivatives of this compound were screened for cytotoxicity against various cancer cell lines. The results indicated that modifications in the structure significantly affected their anticancer potency, highlighting the importance of structure-activity relationships in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxyquinoline | C₉H₇N₁O | Lacks carboxylic acid; used as an antimicrobial agent. |

| 6-Methoxyquinoline | C₁₀H₉N₁O | Exhibits neuroprotective effects. |

| Xanthurenic Acid | C₁₁H₉N₁O₄ | Implicated in metabolic processes. |

The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones (e.g., phenylacetic acid) in an alkaline medium (e.g., sodium acetate) to form the quinoline backbone. Subsequent functionalization steps, such as methoxylation at position 8 and oxidation to introduce the 4-oxo group, are critical . Alternative methods include the Skraup synthesis or Doebner-von Miller protocol , which require careful control of reaction temperatures (e.g., 100–120°C) and acid catalysts (e.g., sulfuric acid) to avoid side products .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer : Use a combination of:

- 1H/13C NMR spectroscopy to verify substituent positions (e.g., methoxy at C8, carboxylic acid at C2) .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) (ESI or MALDI-TOF) to confirm molecular weight (219.19 g/mol) and fragmentation patterns .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent degradation. Pre-dry storage vials to minimize hydrolysis of the carboxylic acid group. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. What strategies optimize substituent modifications to enhance antimicrobial activity?

- Methodological Answer : Systematic SAR studies indicate that:

- Electron-withdrawing groups (e.g., halogens) at position 6 improve bacterial membrane penetration .

- Methoxy at position 8 enhances bioavailability by reducing metabolic oxidation .

- Carboxylic acid at C2 is critical for metal chelation in bacterial enzymes (e.g., DNA gyrase). Replacements with ester prodrugs can improve cell permeability .

Experimental Design : Synthesize derivatives via Pd-catalyzed cross-coupling for C6 modifications and test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using MIC assays .

Q. How can contradictions in reported anticancer efficacy be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hrs).

- Purity thresholds : Re-evaluate compounds via HPLC-MS to exclude impurities >98% .

- Solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

Case Study : A 2023 study resolved conflicting data by correlating ROS generation (measured via DCFH-DA assay) with apoptosis rates (flow cytometry) in derivative-treated cells .

Q. What advanced techniques quantify the compound in biological matrices?

- Methodological Answer : Develop a LC-MS/MS protocol with:

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Ionization : Negative ESI mode (m/z 218 → 174 for quantification).

Validate sensitivity (LOQ ≤10 ng/mL) and recovery rates (>85%) in plasma using isotopically labeled internal standards .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct kinetic stability studies:

- pH 2–4 : Carboxylic acid protonation reduces solubility but enhances stability (t1/2 >48 hrs at 25°C).

- pH >7 : Rapid hydrolysis of the 4-oxo group occurs, forming inactive metabolites.

- Temperature : Degradation accelerates above 40°C (Q10 = 2.3). Mitigation : Use lyophilized formulations or buffered solutions (pH 4.5) for in vivo studies .

Data Contradiction Analysis

Q. Why do some studies report weak enzyme inhibition despite structural similarity to active quinolones?

- Methodological Answer : Key factors include:

- Stereochemical mismatches : The 1H-quinoline conformation may hinder binding to enzyme active sites vs. 1,4-dihydroquinolines.

- Metal chelation capacity : The 4-oxo and 2-carboxylic acid groups must align spatially for effective Mg²+ coordination in topoisomerase II.

Resolution : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.